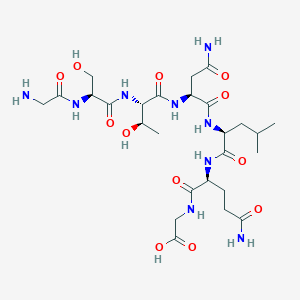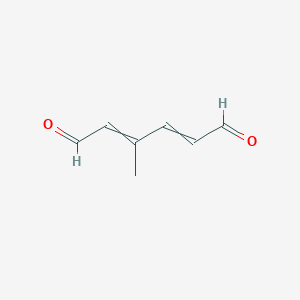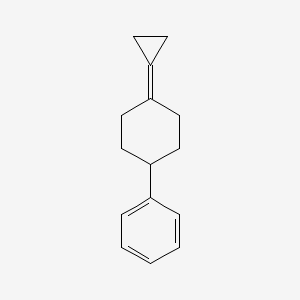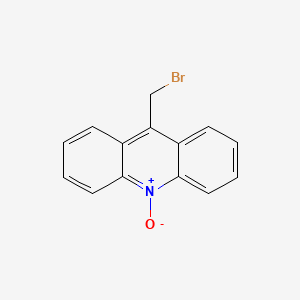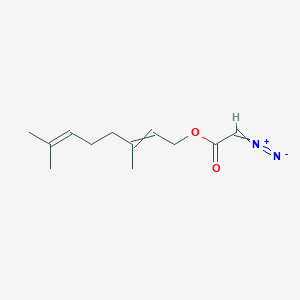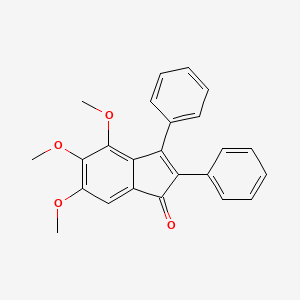
1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- is a complex organic compound with the molecular formula C24H22O4 This compound is characterized by its unique structure, which includes an indenone core substituted with three methoxy groups and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- typically involves the use of Eaton’s reagent, a mixture of methanesulfonic acid and phosphorus pentoxide. The reaction is carried out under an inert atmosphere for about 12 hours. The reaction mixture is then poured over ice, and the aqueous phase is extracted with dichloromethane. The organic phase is washed with a saturated solution of sodium bicarbonate and then evaporated under reduced pressure to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide in acetic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and phenyl rings play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Inden-1-one, 2,3-dihydro-5,6,7-trimethoxy-
- 5,6,7-Trimethoxy-1-indanone
- 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one
Uniqueness
1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
144647-96-1 |
|---|---|
Molecular Formula |
C24H20O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4,5,6-trimethoxy-2,3-diphenylinden-1-one |
InChI |
InChI=1S/C24H20O4/c1-26-18-14-17-21(24(28-3)23(18)27-2)19(15-10-6-4-7-11-15)20(22(17)25)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI Key |
XGPVTWBYGWGPIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



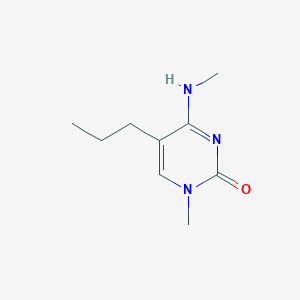


![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
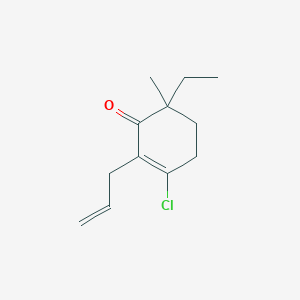
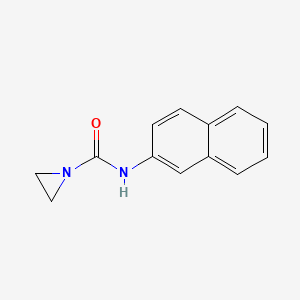
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
